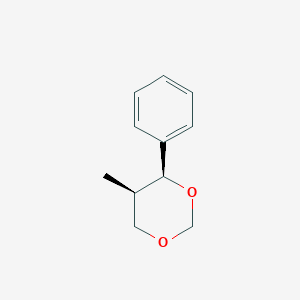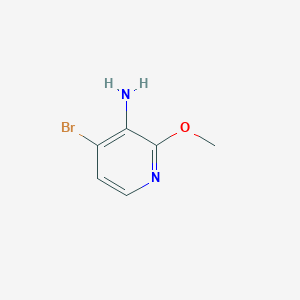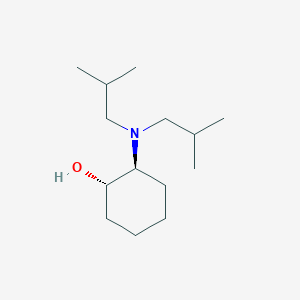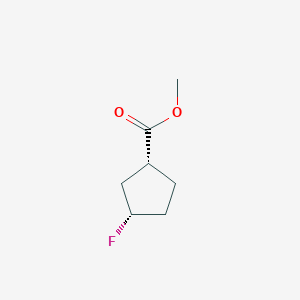
3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate is a complex organic compound that features both amino and hydroxyl functional groups attached to a phenyl ring, along with a tetrahydrogen triphosphate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate typically involves multi-step organic reactions. One common approach is to start with a precursor such as 3-Amino-4-hydroxyphenyl, which is then reacted with a triphosphate donor under controlled conditions. The reaction conditions often include the use of catalysts, specific pH levels, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-4-hydroxyphenyl propanoic acid
- 3-Amino-1,2,4-triazole
- Guanosine triphosphate
Uniqueness
3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate is unique due to its combination of functional groups and the presence of the tetrahydrogen triphosphate moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .
Eigenschaften
Molekularformel |
C6H10NO11P3 |
|---|---|
Molekulargewicht |
365.06 g/mol |
IUPAC-Name |
[(3-amino-4-hydroxyphenoxy)-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H10NO11P3/c7-5-3-4(1-2-6(5)8)16-20(12,13)18-21(14,15)17-19(9,10)11/h1-3,8H,7H2,(H,12,13)(H,14,15)(H2,9,10,11) |
InChI-Schlüssel |
QLYBWQFGKLKLOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OP(=O)(O)OP(=O)(O)OP(=O)(O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Thiazolo[5,4-b]pyridin-6-ol](/img/structure/B13348337.png)

![(2S,6S)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B13348352.png)


![7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13348361.png)

